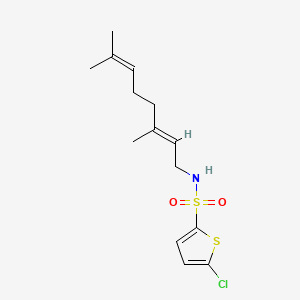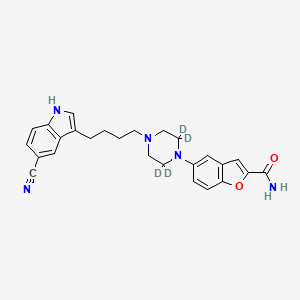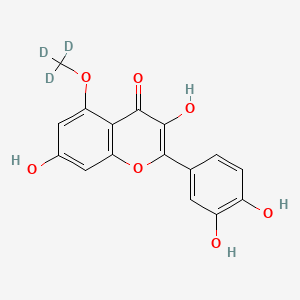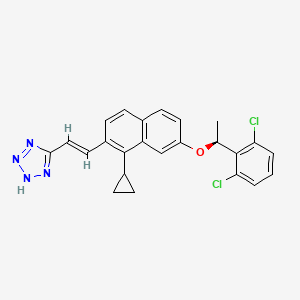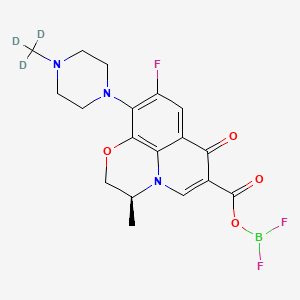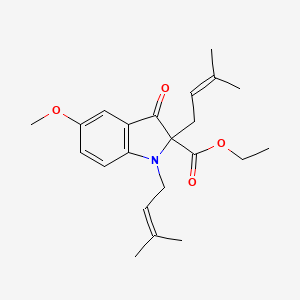
LipidGreen 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LipidGreen 2 is a second-generation small molecule probe designed for lipid imaging. It is known for its enhanced fluorescence signal compared to its predecessor, LipidGreen. This compound selectively stains neutral lipids in cells and fat deposits in live zebrafish, making it a valuable tool in biological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LipidGreen 2 involves the N-dimethylallylation of a 3-hydroxyindole-based compound. The reaction conditions typically include the use of dimethyl sulfoxide as a solvent, with the reaction being carried out at room temperature. The product is then purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The compound is then subjected to rigorous quality control measures to confirm its purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
LipidGreen 2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of this compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
LipidGreen 2 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying lipid interactions and dynamics.
Biology: Employed in imaging studies to visualize lipid droplets and fat deposits in cells and organisms, particularly in zebrafish models.
Medicine: Utilized in research on metabolic disorders, such as fatty liver disease, by enabling the visualization of lipid accumulation in tissues.
Industry: Applied in the development of diagnostic tools and assays for detecting lipid-related abnormalities .
Mécanisme D'action
LipidGreen 2 exerts its effects by selectively binding to neutral lipids within cells. The compound’s fluorescence properties allow it to emit a bright signal upon binding, which can be detected using fluorescence microscopy. This selective staining is due to the compound’s molecular structure, which facilitates its interaction with lipid molecules. The primary molecular targets are lipid droplets and fat deposits, and the pathways involved include lipid metabolism and storage .
Comparaison Avec Des Composés Similaires
LipidGreen 2 is often compared with other lipid imaging probes such as Nile Red and BODIPY 493/503:
Nile Red: While Nile Red is also used for lipid staining, this compound provides a stronger fluorescence signal and better selectivity for neutral lipids.
BODIPY 493/503: This compound has been shown to be more effective in assessing hepatotoxicity and provides clearer imaging results in zebrafish models
Similar compounds include:
- Nile Red
- BODIPY 493/503
- LipidToxt Red Dye
This compound stands out due to its superior fluorescence properties and selectivity, making it a preferred choice for lipid imaging in various research applications .
Propriétés
Formule moléculaire |
C22H29NO4 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
ethyl 5-methoxy-1,2-bis(3-methylbut-2-enyl)-3-oxoindole-2-carboxylate |
InChI |
InChI=1S/C22H29NO4/c1-7-27-21(25)22(12-10-15(2)3)20(24)18-14-17(26-6)8-9-19(18)23(22)13-11-16(4)5/h8-11,14H,7,12-13H2,1-6H3 |
Clé InChI |
VFAFYBVPGKPJDO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(=O)C2=C(N1CC=C(C)C)C=CC(=C2)OC)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



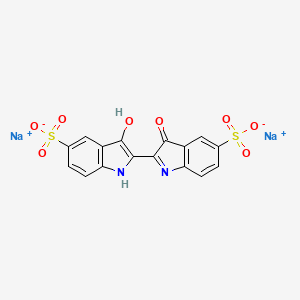
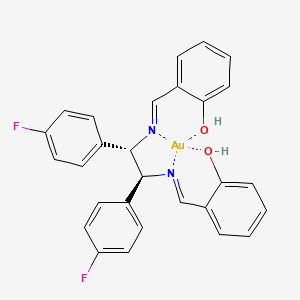
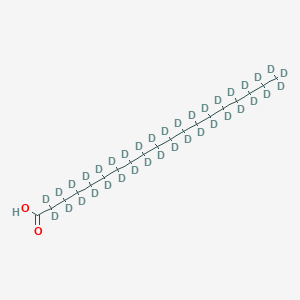
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

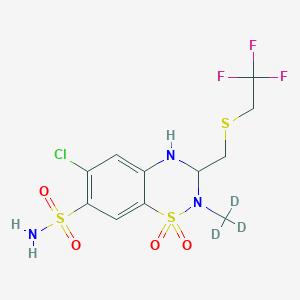
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

